molecular formula C17H22FNO B12484377 3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol

3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol

Cat. No.: B12484377
M. Wt: 275.36 g/mol
InChI Key: ODCLLAXZMQVZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of a fluorophenyl group and an amino alcohol moiety in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol typically involves the reaction of 1-adamantanone with 2-fluorobenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-adamantanone and 2-fluorobenzylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with a reducing agent like sodium borohydride or lithium aluminum hydride.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified using recrystallization or chromatography techniques.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in viral replication or interact with neurotransmitter receptors in the brain, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Fluorophenyl)methyl]amino}propan-1-ol
  • Methyl amino(3-fluorophenyl)acetate
  • Ethyl 2,5-difluorophenyl acetate

Uniqueness

Compared to similar compounds, 3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol stands out due to its adamantane core, which imparts significant stability and rigidity. This unique structure enhances its binding affinity to molecular targets and improves its overall pharmacokinetic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22FNO

Molecular Weight

275.36 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylamino]adamantan-1-ol

InChI

InChI=1S/C17H22FNO/c18-15-4-2-1-3-14(15)10-19-16-6-12-5-13(7-16)9-17(20,8-12)11-16/h1-4,12-13,19-20H,5-11H2

InChI Key

ODCLLAXZMQVZGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.